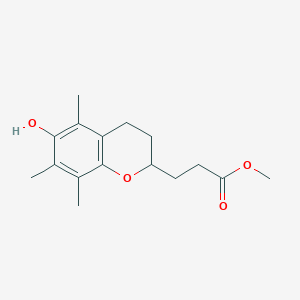

alpha-CEHC

Beschreibung

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of α-Carboxyethyl-hydroxychroman (α-CEHC): A Technical Guide

Abstract

α-Carboxyethyl-hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Long considered an inactive breakdown product destined for urinary excretion, emerging evidence has illuminated the diverse biological activities of α-CEHC. This technical guide provides a comprehensive overview of the known biological functions of α-CEHC, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for the assessment of these functions are provided, alongside quantitative data and visual representations of key metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Vitamin E is a family of eight fat-soluble compounds, of which α-tocopherol is the most abundant and active in the human body. The metabolism of α-tocopherol is a critical determinant of its bioavailability and biological activity. Hepatic catabolism of the phytyl tail of α-tocopherol leads to the formation of a series of water-soluble metabolites, with α-CEHC being a major end-product. Initially identified as a urinary metabolite, α-CEHC is now recognized for its intrinsic biological functions, which are of growing interest in the fields of nutrition, pharmacology, and medicine. This document synthesizes the current understanding of α-CEHC's biological role, providing a technical framework for its further investigation.

Metabolism of α-Tocopherol to α-CEHC

The conversion of α-tocopherol to α-CEHC is a multi-step process that primarily occurs in the liver. This metabolic pathway facilitates the elimination of excess α-tocopherol and is crucial for maintaining vitamin E homeostasis.

The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. This is followed by a series of β-oxidation cycles that sequentially shorten the phytyl tail, ultimately yielding the water-soluble α-CEHC. α-CEHC is then conjugated with glucuronic acid or sulfate in the liver to further increase its water solubility before being excreted in the urine.

Metabolism of α-Tocopherol to α-CEHC.

Antioxidant Function

α-CEHC retains the chromanol ring of its parent compound, α-tocopherol, which is the structural basis for its antioxidant activity. This function is primarily attributed to the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize free radicals, thereby terminating lipid peroxidation chain reactions.

Radical Scavenging and Inhibition of Lipid Peroxidation

Studies have demonstrated that α-CEHC is an effective scavenger of aqueous radicals and exhibits antioxidant activity comparable to that of Trolox, a water-soluble analog of vitamin E often used as an antioxidant standard.[1] While its reactivity towards radicals in organic solution is similar to α-tocopherol, its increased water solubility influences its activity in different biological compartments.[2] Specifically, α-CEHC is more efficient at scavenging radicals in aqueous environments but less effective at inhibiting lipid peroxidation within cellular membranes compared to the more lipophilic α-tocopherol.[2]

α-CEHC has also been shown to inhibit the oxidation of low-density lipoprotein (LDL) induced by macrophages, a key event in the pathogenesis of atherosclerosis.[3] This effect is concentration-dependent.

Quantitative Antioxidant Capacity

The antioxidant capacity of α-CEHC has been evaluated using various assays. While specific TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values for α-CEHC are not consistently reported across the literature, studies consistently show its antioxidant properties are similar to Trolox.[1] The partition coefficient, which indicates the distribution of a compound between an organic and aqueous phase, provides insight into its localization and, consequently, its antioxidant efficacy in different environments.

| Compound | Partition Coefficient (log P) |

| α-Tocopherol | 3.36[2] |

| γ-Tocopherol | 3.14[2] |

| α-CEHC | 2.26 [2] |

| γ-CEHC | 1.83[2] |

| Trolox | -0.97[2] |

Table 1: Partition coefficients of α-CEHC and related compounds.

Anti-inflammatory Properties

Recent research suggests that the biological activities of vitamin E and its metabolites extend beyond their antioxidant effects to include the modulation of inflammatory pathways. While much of the research has focused on α-tocopherol, there is emerging evidence for the anti-inflammatory properties of its metabolites.

Long-chain metabolites of α-tocopherol have been shown to inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. While direct evidence for α-CEHC's role in these specific pathways is still developing, the structural similarity to other bioactive metabolites suggests a potential role in modulating inflammatory responses. The parent compound, α-tocopherol, has been shown to inhibit protein kinase C (PKC) activity, which is a key signaling molecule in inflammatory pathways. It is plausible that α-CEHC may also exert similar effects.

Role as a Biomarker of Vitamin E Status

The urinary excretion of α-CEHC has been established as a reliable biomarker of vitamin E status.[4][5][6] In individuals with adequate or high intake of vitamin E, the excess α-tocopherol is metabolized to α-CEHC and excreted in the urine.[7] Therefore, measuring urinary α-CEHC levels can provide a non-invasive method to assess whether an individual's vitamin E intake is sufficient.[4] Studies have shown a significant positive correlation between dietary α-tocopherol intake and urinary α-CEHC excretion.[5][6]

Potential Natriuretic Effect

There is some evidence to suggest that a metabolite of γ-tocopherol, γ-CEHC, possesses natriuretic properties, meaning it promotes the excretion of sodium in the urine.[7] This has led to speculation that other vitamin E metabolites, including α-CEHC, may have similar functions. However, the natriuretic activity of α-CEHC has not been conclusively demonstrated, and this remains an area for future research.

Experimental Protocols

Measurement of α-CEHC in Urine

This protocol outlines a general procedure for the quantification of α-CEHC in human urine using liquid chromatography-mass spectrometry (LC-MS), a commonly employed analytical technique.

Materials:

-

Urine sample

-

β-glucuronidase/sulfatase from Helix pomatia

-

Internal standard (e.g., deuterated α-CEHC)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Methanol

-

Acetonitrile

-

LC-MS system

Procedure:

-

Enzymatic Hydrolysis: To measure total α-CEHC (free and conjugated), an enzymatic hydrolysis step is required to deconjugate the glucuronidated and sulfated forms.

-

To 1 mL of urine, add a known amount of the internal standard.

-

Add β-glucuronidase/sulfatase solution and incubate at 37°C for a specified time (e.g., 2 hours).

-

-

Sample Clean-up:

-

Acidify the sample with formic acid.

-

Perform solid-phase extraction (SPE) to remove interfering substances. Condition the SPE cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute α-CEHC with a stronger organic solvent like methanol or acetonitrile.

-

-

LC-MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

-

Detection is performed using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

-

Quantification:

-

A standard curve is generated using known concentrations of α-CEHC.

-

The concentration of α-CEHC in the urine sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Workflow for Urinary α-CEHC Analysis.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This protocol describes a method to determine the antioxidant capacity of α-CEHC relative to Trolox.

Materials:

-

α-CEHC solution of known concentration

-

Trolox standard solutions

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Radical Cation:

-

Prepare a stock solution of ABTS and potassium persulfate in PBS.

-

Allow the solution to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Prepare a series of Trolox standard solutions of known concentrations.

-

In a 96-well plate or cuvettes, add a small volume of the α-CEHC solution or Trolox standards.

-

Add the diluted ABTS•+ solution to initiate the reaction.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of absorbance for each concentration of Trolox and α-CEHC.

-

Plot a standard curve of percentage inhibition versus Trolox concentration.

-

Determine the TEAC value of α-CEHC by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is expressed as micromoles of Trolox equivalents per micromole of α-CEHC.

-

Signaling Pathways

While the direct molecular targets of α-CEHC are still under investigation, its structural similarity to α-tocopherol suggests potential interactions with similar signaling pathways. α-Tocopherol has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including inflammation. Inhibition of PKC by α-tocopherol can lead to downstream effects on gene expression and cellular responses. Further research is needed to elucidate the specific signaling pathways modulated by α-CEHC.

Hypothesized α-CEHC Signaling Pathway.

Conclusion

α-CEHC is a biologically active metabolite of vitamin E with demonstrated antioxidant properties and a potential role in modulating inflammatory processes. Its utility as a biomarker for vitamin E status is well-established and provides a valuable tool for nutritional assessment. While the full spectrum of its biological functions and the underlying molecular mechanisms are still being elucidated, α-CEHC represents a promising area of research with potential implications for human health and disease. This technical guide provides a foundation for researchers to explore the multifaceted roles of this important metabolite. Further investigation is warranted to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. alpha-CEHC | 4072-32-6 | Benchchem [benchchem.com]

The Discovery and Significance of α-Carboxyethyl-Hydroxychroman (α-CEHC): A Technical Whitepaper

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a crucial lipid-soluble antioxidant, undergoes extensive metabolism in vivo, leading to the formation of various water-soluble metabolites. Among these, α-carboxyethyl-hydroxychroman (α-CEHC) has emerged as a significant biomarker of vitamin E status and a molecule with its own distinct biological activities. This technical guide provides a comprehensive overview of the discovery of α-CEHC, detailing the analytical methodologies for its identification and quantification, summarizing key quantitative findings, and exploring its metabolic pathway and physiological relevance.

Introduction: The Emergence of a Key Vitamin E Metabolite

For many years, the in vivo functions of vitamin E were primarily attributed to the antioxidant properties of α-tocopherol. However, the discovery of a series of water-soluble metabolites, including 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC), has broadened our understanding of vitamin E's physiological roles.[1][2] α-CEHC was first identified as a major urinary metabolite of α-tocopherol in humans in 1995.[1] Its presence in urine and serum, particularly after supplementation with α-tocopherol, pointed towards a regulated metabolic pathway for vitamin E degradation and excretion.[1][2][3] Subsequent research has focused on elucidating the metabolic fate of different vitamin E isoforms and the potential biological functions of their metabolites.

The Metabolic Pathway of α-Tocopherol to α-CEHC

The conversion of α-tocopherol to α-CEHC is a multi-step process that primarily occurs in the liver. This pathway involves the sequential oxidation and shortening of the hydrophobic side chain of α-tocopherol, while leaving the chromanol ring intact.[1]

The key enzymatic steps are:

-

ω-Hydroxylation: The process is initiated by the cytochrome P450 enzyme CYP4F2, which hydroxylates the terminal methyl group of the α-tocopherol phytyl tail.[4]

-

Further Oxidation: The terminal hydroxyl group is then further oxidized to a carboxylic acid.

-

β-Oxidation: The resulting long-chain carboxylic acid undergoes a series of β-oxidation cycles, which progressively shorten the side chain by two-carbon units.

-

Final Metabolite: This cascade culminates in the formation of the water-soluble metabolite, α-CEHC.[1]

Excess α-tocopherol is converted to α-CEHC and excreted in the urine.[2][3] Other forms of tocopherol, such as gamma- and delta-tocopherol, are almost entirely degraded and excreted as their corresponding CEHCs.[2][3]

Quantitative Data on α-CEHC Levels

The concentration of α-CEHC in biological fluids is a dynamic indicator of vitamin E intake and metabolism. Below are tables summarizing quantitative data from various studies.

Table 1: α-CEHC Concentration in Human Serum/Plasma

| Condition | α-CEHC Concentration | Reference |

| Unsupplemented Healthy Subjects | 5-10 pmol/mL | [5] |

| Unsupplemented Healthy Subjects | 12.6 ± 7.5 nmol/L | |

| After RRR-α-tocopherol Supplementation | Up to 200 pmol/mL | [5] |

| After single 306 mg RRR-α-tocopherol dose (Peak at 12h) | 42.4 ± 18.3 nmol/L | [6] |

Table 2: Urinary Excretion of α-CEHC

| Condition | α-CEHC Excretion | Reference |

| Healthy Japanese Women (18-22 years) | Positively correlated with α-tocopherol intake (r = 0.29) | [7] |

| Adults (33.3 ± 12.5 years) | Positively correlated with α-tocopherol intake (r = 0.39) | [7] |

| Older Adults (Lifelines-MINUTHE Study) | Median (IQR): 0.9 (0.3–2.4) µmol/24h | [7] |

Experimental Protocols for α-CEHC Analysis

The accurate quantification of α-CEHC and its conjugates in biological matrices requires sensitive and specific analytical methods. The following sections detail the core methodologies employed in α-CEHC research.

Sample Preparation

A critical first step in α-CEHC analysis is the hydrolysis of its conjugated forms (glucuronides and sulfates) to measure total α-CEHC.

-

Enzymatic Hydrolysis: This method typically uses β-glucuronidase and sulfatase to cleave the conjugate moieties. However, studies have shown that enzymatic hydrolysis can be inefficient for certain conjugates, particularly sulfate conjugates.[8][9]

-

Acid Hydrolysis: Pretreatment with hydrochloric acid (HCl) at elevated temperatures (e.g., 60°C) has been shown to be more effective for the complete hydrolysis of sulfate conjugates.[8][9][10] The inclusion of an antioxidant like ascorbate during this step is crucial to prevent the conversion of α-CEHC to α-tocopheronolactone.[8][9]

Following hydrolysis, a liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction is performed to isolate α-CEHC from the biological matrix.[8][9]

Analytical Techniques

Several analytical techniques are used for the detection and quantification of α-CEHC.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical detection (ECD) or fluorescence detection can be used for the analysis of α-CEHC.[6][8] Reverse-phase isocratic HPLC is a common approach.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity. Derivatization (e.g., silylation) is often required to increase the volatility of α-CEHC for GC analysis.[11] This method allows for the simultaneous measurement of α- and γ-tocopherol and their corresponding CEHC metabolites.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most sensitive and specific method for quantifying α-CEHC and its conjugates.[4][11] It allows for direct measurement without the need for derivatization and can distinguish between different conjugated forms.[13]

Biological Significance and Signaling

Beyond its role as a biomarker, α-CEHC exhibits biological activities that are distinct from its parent compound, α-tocopherol.

-

Antioxidant Activity: α-CEHC possesses antioxidant properties, capable of scavenging free radicals.[14][15] Its water-soluble nature allows it to function in aqueous environments.

-

Anti-inflammatory and Anti-proliferative Effects: Studies have suggested that α-CEHC may have anti-inflammatory and anti-proliferative properties.[15]

-

Gene Regulation: Like α-tocopherol, which is known to influence the expression of various genes involved in cellular signaling, transport, and metabolism, α-CEHC and other long-chain metabolites may also modulate gene expression.[16][17][18] For instance, α-tocopherol is known to inhibit protein kinase C and 5-lipoxygenase and activate protein phosphatase 2A.[18] The long-chain metabolite α-T-13'-COOH has been shown to modulate the expression of genes related to redox status in macrophages.[16] Further research is needed to fully elucidate the specific signaling pathways regulated by α-CEHC.

Conclusion and Future Directions

The discovery of α-CEHC has significantly advanced our understanding of vitamin E metabolism and function. It serves as a valuable, non-invasive biomarker for assessing vitamin E status and has opened new avenues of research into the biological activities of vitamin E metabolites. Future research should focus on further characterizing the signaling pathways modulated by α-CEHC, its potential therapeutic applications, and the factors influencing inter-individual variations in its production. The continued development of advanced analytical techniques will be crucial for exploring the complete metabolome of vitamin E and its implications for human health and disease.

References

- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VITAMIN E: FUNCTION AND METABOLISM [chiro.org]

- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. This compound | 4072-32-6 | Benchchem [benchchem.com]

- 12. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Specific cellular responses to alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Carboxyethyl-Hydroxychroman (α-CEHC) and its Nexus with Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a primary water-soluble metabolite of alpha-tocopherol (the most active form of Vitamin E).[1][2] Initially viewed as a simple excretion product, emerging evidence highlights its intrinsic biological activities, particularly its role as a potent antioxidant and modulator of cellular signaling pathways involved in oxidative stress.[1][3] This technical guide provides an in-depth analysis of α-CEHC, its mechanisms of action against oxidative stress, quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological and experimental pathways.

Core Mechanisms of α-CEHC in Mitigating Oxidative Stress

The biological action of α-CEHC against oxidative stress is multifaceted, involving both direct and indirect mechanisms. While its parent compound, α-tocopherol, is a well-established lipid-soluble antioxidant, α-CEHC operates effectively in aqueous environments, broadening the scope of Vitamin E's protective effects.[1][4]

Direct Antioxidant and Radical Scavenging Activity

α-CEHC possesses an intact hydroxychroman ring structure, which is the functional moiety responsible for antioxidant activity. It directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Studies have demonstrated that α-CEHC exhibits antioxidant properties comparable to those of Trolox, a water-soluble analog of Vitamin E widely used as an antioxidant standard.[1][2] Its reactivity towards radicals in organic solutions is similar to its parent tocopherol.[4] Furthermore, α-CEHC acts synergistically with ascorbate (Vitamin C) to inhibit oxidation, enhancing its overall protective capacity.[1][4]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, α-CEHC influences cellular signaling cascades integral to the oxidative stress response. It has been shown to possess anti-inflammatory and anti-proliferative properties.[1] These effects are often mediated through the modulation of key signaling pathways. For instance, α-CEHC has been observed to inhibit protein kinase C (PKC) signaling, a pathway implicated in various cellular responses, including those related to oxidative stress.[1] While direct modulation of pathways like Nrf2 by α-CEHC is still an area of active research, its anti-inflammatory effects suggest a potential interplay with transcription factors such as NF-κB, which is closely linked to the oxidative stress response.

The metabolic conversion of Vitamin E to its metabolites is a critical step in its biological action. The pathway from α-tocopherol to α-CEHC occurs primarily in the liver.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Tocopherol preserves cardiac function by reducing oxidative stress and inflammation in ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies on Novel Alpha-CEHC Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Carboxyethyl Hydroxychroman (α-CEHC), a primary water-soluble metabolite of alpha-tocopherol (Vitamin E), has garnered significant interest for its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core methodologies and conceptual frameworks essential for the exploration of novel α-CEHC conjugates. It is designed to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development. This document details the synthesis of foundational α-CEHC conjugates, outlines experimental protocols for assessing their bioactivity, and presents key signaling pathways potentially modulated by these compounds. All quantitative data are summarized in structured tables, and complex experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate clear understanding and application.

Introduction to Alpha-CEHC and its Conjugates

This compound is the end-product of the hepatic metabolism of the phytyl tail of alpha-tocopherol.[1][2][3] Its chemical structure, featuring a chroman head and a carboxylic acid side chain, imparts aqueous solubility, allowing for its excretion in urine.[1][2][3] Beyond its role as a biomarker for Vitamin E status, α-CEHC itself exhibits biological activity, including antioxidant and anti-inflammatory effects. The conjugation of α-CEHC, primarily through glucuronidation and sulfation, is a natural metabolic process.[1][4] The exploration of novel, synthetically derived α-CEHC conjugates presents a promising avenue for the development of new therapeutic agents with enhanced stability, bioavailability, and targeted activity.

Synthesis of this compound and its Conjugates

The generation of novel α-CEHC conjugates begins with the synthesis of the α-CEHC core or its derivatives. Various synthetic routes have been established for related chroman structures, offering a toolbox for medicinal chemists.

Synthesis of the this compound Core

A concise method for constructing the chiral 6-hydroxychroman scaffold, central to CEHCs, has been reported, achieving good yield and high enantiomeric excess.[5] One reported retrosynthetic approach involves the Heck reaction between an allylic alcohol and 2-bromo-6-methylbenzene-1,4-diol, followed by cyclization to form the chromanol ring.[5]

Synthesis of this compound Glucuronide

The synthesis of α-CEHC glucuronide is a key step in producing a reference standard for metabolic studies and can be adapted for creating novel glycosidic conjugates. A common strategy involves the Koenigs-Knorr procedure, where a protected glucuronic acid donor, such as a glucosyluronate bromide, is reacted with the hydroxyl group of the α-CEHC chroman ring in the presence of a promoter like a silver or mercury salt.[6] Subsequent deprotection steps yield the final glucuronide conjugate.

Synthesis of this compound Sulfate

This compound sulfate is another major metabolite.[7] Its synthesis typically involves the reaction of α-CEHC with a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. This method allows for the regioselective sulfation of the phenolic hydroxyl group on the chroman ring.

General Strategy for Novel Conjugates

The carboxylic acid moiety and the phenolic hydroxyl group of α-CEHC are the primary handles for chemical modification to create novel conjugates. Standard amide bond formation or esterification reactions can be employed at the carboxylic acid, while the hydroxyl group can be a site for etherification or esterification to attach various functionalities, such as targeting ligands, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or payloads for drug delivery applications.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and bioactivity assessment of α-CEHC and its conjugates.

Quantification of this compound and Conjugates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of α-CEHC and its metabolites in biological matrices.

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., deuterated α-CEHC).

-

For total α-CEHC measurement (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at 60°C) to cleave the conjugate bonds. The inclusion of an antioxidant like ascorbate is recommended to prevent degradation of α-CEHC.[8] For free α-CEHC, omit this step.

-

Deproteinize the sample by adding a solvent like acetonitrile.

-

Perform a liquid-liquid extraction with a solvent such as diethyl ether or ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of the deprotonated molecular ion [M-H]-.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte to confirm its identity.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a compound against peroxyl radicals.

Materials:

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.

Procedure:

-

Prepare a Trolox standard curve (e.g., 0-100 µM) in phosphate buffer.

-

Prepare the α-CEHC conjugate samples at various concentrations in phosphate buffer.

-

Pipette 150 µL of fluorescein working solution into each well.

-

Add 25 µL of the Trolox standards, samples, or buffer (for the blank) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to all wells.

-

Immediately begin kinetic fluorescence readings every 1-5 minutes for at least 60 minutes at 37°C.

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Calculate the net AUC by subtracting the blank's AUC from the sample and standard AUCs.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the Trolox equivalents (TE) of the α-CEHC conjugate samples from the standard curve. The results are expressed as µmol TE per gram or liter of the sample.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS

The TEAC assay, also known as the ABTS assay, measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Trolox as a standard

-

Ethanol or phosphate buffer

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 734 nm.

Procedure:

-

Prepare the ABTS•+ stock solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[10]

-

Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[10]

-

Prepare a Trolox standard curve (e.g., 0-15 µM).

-

Add a small volume (e.g., 10 µL) of the standard or α-CEHC conjugate sample to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.[10]

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

Data Analysis:

-

Calculate the percentage inhibition of absorbance for each sample and standard compared to a blank (ABTS•+ solution with solvent).

-

Plot the percentage inhibition against the concentration of the Trolox standards to create a standard curve.

-

Determine the TEAC value of the α-CEHC conjugate samples from the standard curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for novel α-CEHC conjugates compared to the parent compound and a standard antioxidant.

Table 1: Antioxidant Capacity of this compound and Novel Conjugates

| Compound | ORAC (µmol TE/µmol) | TEAC (µmol TE/µmol) |

| Trolox | 1.00 (Reference) | 1.00 (Reference) |

| This compound | 0.95 ± 0.05 | 0.98 ± 0.04 |

| Conjugate A (PEGylated) | 0.85 ± 0.06 | 0.90 ± 0.05 |

| Conjugate B (Amino Acid) | 1.10 ± 0.07 | 1.05 ± 0.06 |

Table 2: LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 277.1 | 191.1 | 20 |

| This compound-d3 | 280.1 | 194.1 | 20 |

| Conjugate A | [M-H]- | Fragment 1 | TBD |

| Conjugate B | [M-H]- | Fragment 1 | TBD |

(Note: TBD - To Be Determined experimentally for novel conjugates)

Signaling Pathways and Experimental Workflows

The biological effects of α-CEHC and its conjugates are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Potential Signaling Pathways

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many antioxidant and anti-inflammatory compounds inhibit the activation of NF-κB. It is hypothesized that α-CEHC conjugates may suppress the activation of the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65/p50 dimer.

-

PPAR-γ Activation: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory genes.[11][12] Given the structural similarity of the chroman ring to other PPAR-γ agonists, α-CEHC conjugates could potentially act as ligands for this receptor.

Visualizations (Graphviz DOT)

Caption: General experimental workflow for the synthesis and in vitro evaluation of novel α-CEHC conjugates.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by an α-CEHC conjugate.

Caption: Proposed activation of the PPAR-γ signaling pathway by an α-CEHC conjugate.

Conclusion

The exploration of novel α-CEHC conjugates represents a fertile ground for the development of new therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and in vitro evaluation of these compounds. By leveraging the detailed experimental protocols for antioxidant capacity and cellular assays, researchers can systematically investigate the structure-activity relationships of new conjugates. Furthermore, the elucidation of their effects on key signaling pathways, such as NF-κB and PPAR-γ, will be crucial in understanding their mechanisms of action and advancing the most promising candidates toward further preclinical and clinical development. The combination of targeted synthesis and robust biological evaluation will be paramount to unlocking the full therapeutic potential of α-CEHC-based molecules.

References

- 1. scribd.com [scribd.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Exposome-Explorer - this compound sulfate (Compound) [exposome-explorer.iarc.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. plant-stress.weebly.com [plant-stress.weebly.com]

- 11. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The Physiological Significance of α-Carboxyethyl Hydroxychroman (α-CEHC) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Carboxyethyl hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Once considered primarily an excretory product, emerging evidence highlights the significant physiological roles of α-CEHC, extending beyond its function as a biomarker for vitamin E status. This technical guide provides an in-depth exploration of the formation and physiological significance of α-CEHC, focusing on its antioxidant and anti-inflammatory properties, and its potential involvement in cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Introduction

Vitamin E is a group of fat-soluble compounds with potent antioxidant properties, of which α-tocopherol is the most abundant and active form in humans. The metabolism of α-tocopherol is a critical process for maintaining homeostasis and preventing potential toxicity from excessive intake. This metabolic cascade primarily occurs in the liver and involves the sequential truncation of the phytyl tail of α-tocopherol, leading to the formation of various water-soluble metabolites. Among these, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is a major end-product excreted in the urine.[1]

Beyond its role as a urinary biomarker of vitamin E status, α-CEHC has demonstrated biological activities, including antioxidant and anti-inflammatory effects.[2] Understanding the physiological significance of α-CEHC formation is crucial for elucidating the full spectrum of vitamin E's biological functions and for the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases.

α-CEHC Formation and Bioavailability

The formation of α-CEHC is a multi-step process initiated by the ω-hydroxylation of the phytyl tail of α-tocopherol by cytochrome P450 enzymes, followed by a series of β-oxidation cycles.[3][4]

Quantitative Data on α-CEHC Levels

The concentration of α-CEHC in biological fluids is a key indicator of vitamin E metabolism. Below are tables summarizing reported concentrations in human plasma, serum, and urine.

Table 1: α-CEHC Concentrations in Human Plasma/Serum

| Condition | Matrix | α-CEHC Concentration | Reference |

| Unsupplemented Healthy Subjects | Plasma | 12.6 ± 7.5 nmol/L | [5] |

| Unsupplemented Healthy Subjects | Serum | 5-10 pmol/mL (approximately 5-10 nmol/L) | [6] |

| After single dose of 306 mg RRR-α-tocopherol (Peak at 12h) | Serum | 42.4 ± 18.3 nmol/L | [7] |

| Healthy Controls | Plasma | 20.1 ± 13.4 nmol/L | [8] |

| Chronic Renal Failure (CrCl ≤ 20ml/min) | Plasma | 42.4 ± 20.2 nmol/L | [8] |

| End-Stage Renal Disease (Hemodialysis) | Plasma | 77.3 ± 45.7 nmol/L | [8] |

Table 2: α-CEHC Concentrations in Human Urine

| Condition | α-CEHC Excretion | Reference |

| Healthy Adults (Median) | 0.9 (IQR: 0.3–2.4) µmol/24h | |

| After α-tocopherol supplementation (>9 mg/day) | Plateau at ~1.39 µmol/g creatinine | [4] |

Table 3: α-CEHC Concentrations in Human and Rat Tissues

| Tissue | Species | α-CEHC Concentration | Reference |

| Liver | Human (Alcoholic Cirrhosis) | Lower than in healthy liver (exact values for α-CEHC not specified, but α-tocopherol was 17.6 ± 12.1 nmol/mg) | [9] |

| Liver | Rat (after α-tocopherol injection) | ~50 nmol/liver (10-fold increase) | [10] |

| Lung | Human | Not specified, but α-tocopherol was 9.60 ± 4.86 µg/g tissue | |

| Kidney | Human (Renal Failure) | Accumulates in blood, suggesting altered renal handling |

Physiological Significance of α-CEHC

Antioxidant Properties

α-CEHC possesses significant antioxidant activity, comparable to that of Trolox, a water-soluble analog of vitamin E.[11] Its ability to scavenge free radicals and protect against oxidative damage is a key aspect of its physiological function.

Anti-inflammatory Effects

Emerging evidence suggests that α-CEHC exhibits anti-inflammatory properties. While much of the research has focused on its precursor, α-tocopherol, studies on related metabolites and cell culture models indicate a direct role for chromanol-ring containing compounds in modulating inflammatory pathways.[12] It is hypothesized that α-CEHC may contribute to the anti-inflammatory effects of vitamin E by inhibiting the production of pro-inflammatory mediators.

Involvement in Signaling Pathways

The molecular mechanisms underlying the physiological effects of α-CEHC are beginning to be unraveled. Its structural similarity to other signaling molecules suggests potential interactions with key regulatory pathways.

Vitamin E Metabolism Pathway

The metabolic conversion of α-tocopherol to α-CEHC is a critical pathway for vitamin E homeostasis.

Caption: Vitamin E Metabolism Pathway to α-CEHC.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. α-Tocopherol has been shown to inhibit NF-κB activation.[13] It is plausible that α-CEHC, as an active metabolite, contributes to this effect.

Caption: Potential Inhibition of NF-κB Signaling by α-CEHC.

PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Some studies suggest that vitamin E metabolites can activate PPAR-γ.[4]

Caption: Postulated Activation of PPAR-γ Signaling by α-CEHC.

Experimental Protocols

Quantification of α-CEHC in Biological Samples

This protocol is adapted from methodologies described for the analysis of vitamin E metabolites.[1][14]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add an internal standard (e.g., deuterated α-CEHC).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample.

-

Elute the metabolites and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for quantification.

-

MRM Transition for α-CEHC: Monitor the transition of the precursor ion (m/z 277.1) to a specific product ion.

-

-

This protocol is based on established methods for tocopherol metabolite analysis.[5][15]

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard.

-

Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Extract the sample with an organic solvent (e.g., hexane/ethyl acetate).

-

Evaporate the organic layer and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS).

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 150°C, ramp to 300°C at 10°C/min.

-

Carrier Gas: Helium.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and monitor characteristic ions for the derivatized α-CEHC.

-

In Vitro Anti-inflammatory Assay

This protocol utilizes the RAW 264.7 macrophage cell line to assess the anti-inflammatory potential of α-CEHC.[16][17]

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Experimental Workflow:

-

Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of α-CEHC (e.g., 1-50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant for the measurement of inflammatory mediators.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits.

-

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

α-CEHC, a major metabolite of vitamin E, is increasingly recognized for its physiological significance beyond being a simple excretory product. Its antioxidant and potential anti-inflammatory properties, possibly mediated through the modulation of key signaling pathways like NF-κB and PPAR-γ, suggest a more active role in cellular processes than previously understood. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action of α-CEHC.

Future research should focus on:

-

Elucidating the tissue-specific distribution and concentration of α-CEHC.

-

Quantifying the direct effects of α-CEHC on inflammatory enzymes such as COX-2 and iNOS.

-

Conducting detailed studies to confirm the direct interaction of α-CEHC with signaling molecules in the NF-κB and PPAR-γ pathways.

-

Exploring the therapeutic potential of α-CEHC in preclinical models of inflammatory and oxidative stress-related diseases.

A deeper understanding of the physiological roles of α-CEHC will not only enhance our knowledge of vitamin E metabolism but also open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Accumulation of vitamin E metabolites in the blood of renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced concentration of hepatic alpha-tocopherol in patients with alcoholic liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-TOCOPHEROL β-OXIDATION LOCALIZED TO RAT LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

α-Carboxyethyl Hydroxychroman (α-CEHC): An In-Depth Technical Guide to its Role as an Indicator of α-Tocopherol Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-carboxyethyl hydroxychroman (α-CEHC) as a key biomarker for assessing the metabolic status of α-tocopherol, the most biologically active form of Vitamin E. This document details the metabolic pathways, quantitative data, and analytical methodologies pertinent to researchers, scientists, and professionals in drug development.

Introduction: α-CEHC as a Biomarker of Vitamin E Adequacy

α-Tocopherol is an essential lipid-soluble antioxidant, and its metabolism is a critical aspect of understanding its bioavailability and in vivo activity. The urinary metabolite, α-CEHC, has emerged as a valid and sensitive biomarker of α-tocopherol status.[1] Unlike plasma α-tocopherol levels, which can be influenced by circulating lipid concentrations, urinary α-CEHC excretion reflects the body's processing and catabolism of α-tocopherol, particularly at higher intakes.[2][3] Its formation increases when α-tocopherol intake surpasses the body's immediate needs, making it an indicator of adequate or surplus Vitamin E status.[2][3] The measurement of α-CEHC is therefore crucial for nutritional assessment, clinical trials involving Vitamin E supplementation, and understanding the pharmacokinetics of α-tocopherol-based therapeutics.

The Metabolic Pathway of α-Tocopherol to α-CEHC

The conversion of α-tocopherol to α-CEHC is a multi-step enzymatic process primarily occurring in the liver. This pathway involves the progressive shortening of the lipophilic phytyl tail of the α-tocopherol molecule, rendering it more water-soluble for urinary excretion.

The metabolic cascade is initiated by the cytochrome P450 enzyme, CYP4F2, which catalyzes the ω-hydroxylation of the terminal methyl group of the phytyl tail.[4] This is followed by further oxidation to a carboxylic acid, forming 13'-carboxychromanol (13'-COOH).[4] Subsequently, the shortened side chain undergoes a series of β-oxidation cycles, ultimately yielding the terminal metabolite, α-CEHC.[4][5]

Quantitative Data on α-CEHC Levels

The concentration of α-CEHC in biological fluids is a key indicator of α-tocopherol metabolism. The following tables summarize quantitative data from various studies, providing a comparative overview of α-CEHC levels in different populations and under various supplementation regimens.

| Population | Matrix | α-CEHC Concentration (nmol/L) | γ-CEHC Concentration (nmol/L) | Reference |

| Unsupplemented Healthy Subjects | Plasma | 12.6 ± 7.5 | 160.7 ± 44.9 | [6] |

| Smokers (unsupplemented) | Plasma | ~60% lower than non-smokers | ~40% lower than non-smokers | [7] |

| Non-smokers (unsupplemented) | Plasma | Baseline levels | Baseline levels | [7] |

Table 1: Baseline Plasma α-CEHC and γ-CEHC Concentrations in Different Populations.

| Supplementation Regimen | Matrix | Peak α-Tocopherol Concentration (µmol/L) | Peak α-CEHC Concentration (nmol/L) | Time to Peak | Reference |

| Single dose of 306 mg RRR-α-tocopherol | Serum | 33.3 ± 11.1 | 42.4 ± 18.3 | 12 hours | [8] |

| 75 mg d3-RRR-α-tocopheryl acetate & 75 mg d6-all-rac-α-tocopheryl acetate for 6 days | Plasma | Not significantly different between smokers and non-smokers | Detectable from day -5 to day 5 | Varies | [7] |

| 100 mg of d2-γ-TAC (two volunteers) | Plasma | 250 to 450-fold increase | 20 to 40-fold increase | 6 hours (γ-T), 9-12 hours (γ-CEHC) | [6] |

Table 2: α-CEHC and α-Tocopherol Concentrations Following Supplementation.

| Dietary Intake of α-Tocopherol | Matrix | α-CEHC Excretion | Correlation | Reference |

| 9.7 mg/day (median) | Urine | Plateau at 1.39 µmol/g creatinine until intake >9 mg/day | R = 0.42 with intake | [2] |

| Varied | Urine | Increased by ~0.086 µmol/g creatinine per 1 mg increase in intake | - | [2] |

| 11.0 mg/day (median) | 24-hour Urine | 0.9 (0.3–2.4) µmol | Positive association with plasma α-tocopherol | [9] |

Table 3: Urinary α-CEHC Excretion in Relation to Dietary α-Tocopherol Intake.

Experimental Protocols for α-CEHC Quantification

The accurate quantification of α-CEHC in biological matrices such as plasma and urine is predominantly achieved through High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation

For Urine Samples:

-

Hydrolysis of Conjugates: To a 1 mL urine sample, add an internal standard (e.g., deuterated α-CEHC). For the hydrolysis of glucuronide and sulfate conjugates, add 0.5 mL of 2% ascorbic acid and then subject to acid hydrolysis with 6N HCl at 60°C for 1 hour.[10] Enzymatic hydrolysis using β-glucuronidase/sulfatase can also be employed.

-

Extraction: After hydrolysis, the sample is cooled and extracted with a suitable organic solvent such as diethyl ether or a mixture of hexane and tert-butyl methyl ether.[10][11] The organic layer is then evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent, typically a mixture of methanol and water, prior to injection into the HPLC system.

For Plasma/Serum Samples:

-

Protein Precipitation: To a 0.2 mL plasma sample containing an internal standard, add a protein precipitating agent like acetonitrile (in a 2:1 or 3:1 ratio with plasma).[12][13] Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further cleaned up using an SPE cartridge (e.g., C18 or a specialized phase like HybridSPE) to remove interfering substances.[12]

-

Elution and Evaporation: The analyte is eluted from the SPE cartridge, and the eluate is evaporated to dryness and reconstituted as described for urine samples.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used for the separation of α-CEHC.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and transitioning to a higher organic composition. The mobile phase often consists of water with a small percentage of formic acid (e.g., 0.1%) and an organic solvent such as methanol or acetonitrile, also with formic acid.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is the preferred ionization technique.

-

Polarity: Detection is generally performed in negative ion mode.

-

Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for α-CEHC and its internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| α-CEHC | 277.1 | 164.1 |

| Deuterated α-CEHC (d3) | 280.1 | 167.1 |

Table 4: Example MRM Transitions for α-CEHC and a Deuterated Internal Standard.

Inter-individual Variability

It is important to note that there is significant inter-individual variability in the metabolism of α-tocopherol to α-CEHC.[14][15] This variability can be attributed to genetic polymorphisms in metabolizing enzymes such as CYP4F2, as well as other factors like age, sex, and the presence of other nutrients.[8][15] This highlights the importance of personalized approaches in nutritional studies and the development of α-tocopherol-based therapies.

Conclusion

α-CEHC is a valuable and validated biomarker for assessing α-tocopherol metabolism and status. Its quantification in biological fluids provides crucial insights for researchers, scientists, and drug development professionals working with Vitamin E. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for the inclusion of α-CEHC analysis in future studies. The use of robust and validated analytical methods, such as HPLC-MS/MS, is essential for obtaining accurate and reproducible results. Understanding the nuances of α-tocopherol metabolism through its metabolites will continue to be a key area of research with implications for human health and disease.

References

- 1. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inter- and intra-individual vitamin E uptake in healthy subjects is highly repeatable across a wide supplementation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-Tocopherol Metabolites (the Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Foundational Biochemistry of α-Carboxyethyl Hydroxychroman (α-CEHC)

Introduction

α-Carboxyethyl hydroxychroman (α-CEHC), with the chemical name 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid, is a primary water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E[1][2][3][4]. Found in blood and urine, α-CEHC is a terminal product of vitamin E catabolism, resulting from the oxidative degradation of α-tocopherol's phytyl tail[5]. Its presence and concentration in biological fluids are significant for assessing vitamin E status, making it a crucial biomarker in nutritional and clinical research[6][7]. This guide provides a comprehensive overview of the foundational biochemistry of α-CEHC, including its metabolic pathways, quantitative data, experimental protocols, and known physiological functions.

Discovery and Metabolic Pathway

The metabolism of vitamin E was poorly understood for a long time, with early proposed metabolites later identified as in vitro artifacts[8]. The identification of δ-CEHC in rats in 1984 paved the way for understanding this metabolic process[8]. Subsequently, α-CEHC was confirmed as the major urinary metabolite of α-tocopherol in humans in 1995[8][9].

The metabolic conversion of α-tocopherol to α-CEHC occurs primarily in the liver through a multi-step process:

-

ω-Hydroxylation : The process begins with the oxidation of the terminal methyl group of the α-tocopherol phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A isoforms[6][9].

-

β-Oxidation : Following ω-hydroxylation, the phytyl tail undergoes sequential rounds of β-oxidation, a process typically associated with fatty acid metabolism. This enzymatic cascade shortens the side chain, ultimately yielding the carboxyethyl moiety of α-CEHC[5][6].

-

Conjugation : Before excretion in the urine, the water-soluble α-CEHC undergoes phase II conjugation. It is primarily excreted as glucuronide or sulfate conjugates[6][10][11]. Recent metabolomic studies have also identified novel α-CEHC conjugates with glycine and taurine in both humans and mice, with a glutamine conjugate also found in mice[12].

The metabolic pathway ensures the clearance of excess α-tocopherol, with other forms of vitamin E, such as γ-tocopherol, being metabolized and excreted more readily than α-tocopherol[2][13].

Caption: Metabolic conversion of α-Tocopherol to α-CEHC and its major conjugates for urinary excretion.

Physiological Functions and Biological Activity

While primarily known as a metabolite, α-CEHC is not biologically inert. Its primary characterized function is its antioxidant activity.

-

Antioxidant Properties : α-CEHC demonstrates significant antioxidant capabilities, comparable to Trolox, a water-soluble analog of vitamin E[3][14]. It effectively scavenges free radicals, inhibits lipid peroxidation, and can reduce reactive nitrogen species[3][6]. This activity is crucial for protecting cells from oxidative damage[6].

-

Inhibition of LDL Oxidation : Studies have shown that α-CEHC can slightly inhibit macrophage-induced low-density lipoprotein (LDL) oxidation in a concentration-dependent manner[1].

-

Biomarker of Vitamin E Status : The urinary excretion of α-CEHC is directly correlated with α-tocopherol intake and liver stores[6]. Excretion significantly increases with high-dose supplementation (≥100 mg/day) and appears to occur only after a certain plasma threshold of α-tocopherol is reached, making α-CEHC a reliable marker for adequate or excess vitamin E status[6][7].

Quantitative Data

The concentration of α-CEHC in human biological fluids varies depending on baseline vitamin E status and dietary intake.

Table 1: α-CEHC Concentrations in Human Serum

| Condition | α-CEHC Concentration | Conjugation Status | Source |

|---|---|---|---|

| Baseline | 5-10 pmol/mL | Approx. 33% as glucuronide | [7][11][14] |

| Post RRR-α-tocopherol Supplementation | Up to 200 pmol/mL | - | [7][11][14] |

| 12h Post 306 mg RRR-α-tocopherol | 42.4 ± 18.3 nmol/L (Maximum) | - |[13] |

Table 2: α-CEHC Concentrations in Human Urine

| Study Population | Median 24h Urinary Excretion (IQR) | Notes | Source |

|---|---|---|---|

| Older Adults | 0.9 (0.3–2.4) µmol | Excretion was positively associated with plasma α-tocopherol levels. | [15] |

| Healthy Volunteers (Post-supplementation) | Varies by individual | Inter-individual variation in conjugation pathways (glycine, taurine) observed. |[12] |

Experimental Protocols

Accurate quantification of α-CEHC is essential for its study. The following outlines a general protocol for its analysis in biological fluids.

Protocol 1: Quantification of Total α-CEHC in Human Urine or Serum by HPLC

This protocol is a synthesis of methods described in the literature, which often rely on deconjugation prior to analysis[10][16].

-

Sample Preparation & Deconjugation :

-

To an aliquot of urine or serum, add an internal standard.

-

To measure total α-CEHC (free + conjugated), perform hydrolysis. This is critical as a significant portion is conjugated[11].

-

Enzymatic Hydrolysis : Incubate the sample with β-glucuronidase/sulfatase to cleave glucuronide and sulfate conjugates[6].

-

Acid Hydrolysis : Alternatively, treat the sample with strong acid (e.g., HCl). This method has been reported to be more efficient for rat urine but can produce artifacts like α-tocopheronolactone if not controlled[10][16]. The inclusion of an antioxidant like ascorbic acid is recommended to minimize degradation[16].

-

-

-

Extraction :

-

Following hydrolysis, perform a liquid-liquid extraction to isolate α-CEHC from the aqueous matrix. A common method is ether extraction[16].

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Analysis :

Caption: A typical experimental workflow for the quantification of total α-CEHC in biological samples.

Conclusion

α-CEHC is a central molecule in the catabolism of vitamin E. Its discovery and the elucidation of its metabolic pathway have been crucial in understanding how the body regulates levels of α-tocopherol. Beyond its role as a biomarker, its intrinsic antioxidant activity suggests it may contribute to the overall physiological effects of vitamin E. The detailed protocols for its quantification and the growing body of quantitative data enable researchers and drug development professionals to accurately assess vitamin E status and explore the broader biological implications of its metabolism. Further research into the signaling pathways influenced by α-CEHC and its long-chain precursors may uncover novel therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 4072-32-6 | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Investigation of α-CEHC: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tocopheryl succinate (α-CEHC), a water-soluble metabolite of vitamin E (α-tocopherol), has garnered increasing interest for its potential biological activities. Unlike its lipophilic parent compound, the water solubility of α-CEHC offers distinct pharmacokinetic properties and potential for different biological interactions. This technical guide provides a comprehensive overview of the preliminary investigations into the biological activity of α-CEHC, focusing on its antioxidant and anti-inflammatory properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current state of knowledge and to guide future research.

Core Biological Activities

Preliminary studies have primarily focused on two key areas of α-CEHC's biological activity: its capacity as an antioxidant and its role in modulating inflammatory responses.

Antioxidant Activity

As a metabolite of the potent antioxidant α-tocopherol, α-CEHC itself exhibits significant antioxidant properties. Its primary mechanism of action is the scavenging of free radicals, thereby protecting cells from oxidative damage. In various in vitro antioxidant assays, α-CEHC has demonstrated activity comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard[1].

One of the key antioxidant functions of α-CEHC is the inhibition of lipid peroxidation. Specifically, it has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. Studies have demonstrated that α-CEHC can inhibit macrophage-induced LDL oxidation in a concentration-dependent manner[2]. At a concentration of 1 µM, α-CEHC has been shown to significantly inhibit LDL oxidation induced by both the peroxyl radical generator AAPH and copper ions (Cu2+)[3].

Anti-inflammatory Activity

In addition to its antioxidant effects, α-CEHC has demonstrated anti-inflammatory properties. A key mechanism in inflammation is the production of prostaglandins, such as prostaglandin E2 (PGE2), which are synthesized by cyclooxygenase (COX) enzymes. α-CEHC has been found to inhibit the production of PGE2, suggesting a potential role in mitigating inflammatory processes[4][5].

Quantitative Data Summary

To facilitate a clear comparison of the biological activity of α-CEHC, the following table summarizes the available quantitative data from in vitro studies. It is important to note that specific IC50 values for α-CEHC are not consistently reported in the literature; however, its activity is frequently compared to the standard antioxidant, Trolox.

| Biological Activity | Assay | Test System | Concentration/Dosage | Result | Reference |

| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | In vitro | Not specified | Activity similar to Trolox | [1] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | In vitro | Not specified | Activity similar to Trolox | [1] | |

| LDL Oxidation Inhibition | Macrophage-induced LDL oxidation | In vitro | Concentration-dependent | Slight inhibition | [2] |

| AAPH-induced LDL oxidation | In vitro | 1 µM | Significant inhibition, similar to Trolox | [3] | |

| Cu2+-induced LDL oxidation | In vitro | 1 µM | Significant inhibition, similar to Trolox | [3] | |

| Peroxynitrite Scavenging | Peroxynitrite-induced tyrosine nitration | In vitro | Not specified | Inhibits tyrosine nitration | [1] |

| Anti-inflammatory Activity | Prostaglandin E2 (PGE2) Production | In vitro | Not specified | Inhibition of PGE2 production | [4][5] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling Pathways

Caption: Metabolism of α-tocopherol to α-CEHC and its subsequent biological actions.

Caption: Simplified workflow for ORAC and TEAC antioxidant capacity assays.

Caption: Experimental workflow for assessing the inhibition of LDL oxidation by α-CEHC.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Reagents and Materials:

-

Fluorescein sodium salt

-